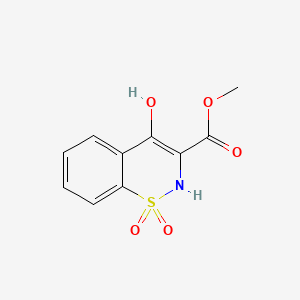

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

概要

説明

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a chemical compound known for its diverse applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its benzothiazine ring structure, which contributes to its unique chemical properties and reactivity.

作用機序

Target of Action

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, also known as Methyl 4-hydroxy-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide, is a compound that has been found to have various pharmacological activities .

Mode of Action

It is known that the biological activities of 1,2,4-benzothiadiazine-1,1-dioxide compounds are influenced by various functional groups attached to the ring . For instance, a halo group at the 7 and 8 positions of the ring can give active compounds . Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are also responsible for the activity .

Biochemical Pathways

It is known that similar compounds in the 1,2,4-benzothiadiazine-1,1-dioxide class have been screened as aldose reductase inhibitors , which suggests that they may affect the polyol pathway involved in glucose metabolism.

Pharmacokinetics

It is known that the solubility, dissolution rate, and oral bioavailability of similar compounds can be significantly improved through certain formulation strategies .

Result of Action

It is known that similar compounds in the 1,2,4-benzothiadiazine-1,1-dioxide class have shown activity with ic 50 values ranging from 011 to 1042 μM .

Action Environment

It is known that the synthesis of similar compounds can be influenced by factors such as solvent type and reaction conditions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamide with methyl acetoacetate under acidic conditions. The reaction proceeds through cyclization and subsequent oxidation to form the desired product . The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product specifications .

化学反応の分析

Types of Reactions

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfone group to a sulfide group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzothiazine compounds, depending on the specific reagents and conditions used .

科学的研究の応用

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as meloxicam and piroxicam.

Biological Studies: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.

Industrial Applications: It is used in the production of various pharmaceuticals and as a chemical intermediate in organic synthesis.

類似化合物との比較

Similar Compounds

Meloxicam: A widely used NSAID with a similar benzothiazine structure.

Piroxicam: Another NSAID that shares structural similarities with the compound.

Thiazine Derivatives: Compounds with similar core structures but different substituents, leading to varied biological activities.

Uniqueness

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is unique due to its specific substitution pattern on the benzothiazine ring, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of important pharmaceuticals highlight its significance in both research and industrial applications .

生物活性

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, also known as Meloxicam, is a compound with significant biological activity primarily characterized by its role as a non-steroidal anti-inflammatory drug (NSAID). This article explores its pharmacological properties, mechanisms of action, and various applications in both human and veterinary medicine.

- Molecular Formula : C10H9NO5S

- Molecular Weight : 255.25 g/mol

- CAS Number : 35511-14-9

Meloxicam primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2, which plays a crucial role in the inflammatory process. By selectively inhibiting COX-2, Meloxicam reduces the synthesis of prostaglandins that mediate inflammation and pain without significantly affecting COX-1, which is involved in protecting the gastric mucosa. This selectivity contributes to a lower incidence of gastrointestinal side effects compared to traditional NSAIDs.

Anti-inflammatory Activity

Meloxicam has been demonstrated to be effective in reducing inflammation in various models:

- Animal Studies : In rodent models of arthritis, Meloxicam administration resulted in significant reductions in joint swelling and pain scores compared to control groups .

Analgesic Properties

The analgesic effects of Meloxicam are notable in both human and veterinary applications:

- Human Use : It is commonly prescribed for conditions such as osteoarthritis and rheumatoid arthritis, providing pain relief with once-daily dosing due to its long half-life .

- Veterinary Use : In livestock, Meloxicam is used for pain management during procedures like disbudding in calves, demonstrating its effectiveness with minimal invasiveness .

Case Study: Efficacy in Osteoarthritis

A clinical trial involving patients with osteoarthritis showed that Meloxicam significantly improved pain scores and physical function after four weeks of treatment. The study highlighted the drug's efficacy in managing chronic pain with a favorable safety profile .

Nanoparticle Formulation for Targeted Therapy

Recent research has explored the use of nanoparticles containing Meloxicam for targeted therapy. A study demonstrated that these formulations could enhance drug delivery to inflamed tissues while minimizing systemic exposure, thus reducing potential side effects .

Safety and Side Effects

While Meloxicam is generally well-tolerated, some side effects have been reported:

- Common Side Effects : Include gastrointestinal discomfort, headache, dizziness, and rash.

- Serious Risks : Prolonged use may lead to cardiovascular events or renal impairment; thus, monitoring is recommended for long-term users .

Comparative Analysis of Meloxicam with Other NSAIDs

| Feature | Meloxicam | Ibuprofen | Naproxen |

|---|---|---|---|

| COX Selectivity | COX-2 selective | Non-selective | Non-selective |

| Duration of Action | Long (24 hours) | Short (6-8 hours) | Intermediate (12 hours) |

| Common Side Effects | Gastrointestinal issues | Gastrointestinal issues | Gastrointestinal issues |

| Indications | Osteoarthritis, Rheumatoid Arthritis | Pain relief, Inflammation | Pain relief, Inflammation |

特性

IUPAC Name |

methyl 4-hydroxy-1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5S/c1-16-10(13)8-9(12)6-4-2-3-5-7(6)17(14,15)11-8/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEUURTZIEGFZAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189018 | |

| Record name | Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35511-14-9 | |

| Record name | 2H-1,2-Benzothiazine-3-carboxylic acid, 4-hydroxy-, methyl ester, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35511-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035511149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPM7F3VHIA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is the conformation of the thiazine ring in Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide?

A1: Both research papers state that the thiazine ring in this compound adopts a half-chair conformation [, ]. This conformation is further characterized by the displacement of the sulfur and nitrogen atoms from the plane defined by the remaining ring atoms.

Q2: How do intermolecular interactions contribute to the crystal structure of this compound and its derivatives?

A2: The crystal structures of this compound and its derivatives are stabilized by a network of hydrogen bonds. These include O—H⋯O, N—H⋯O, and C—H⋯O interactions, which can be both intermolecular and intramolecular in nature [, ]. Notably, the presence of a pentyl side chain in one of the derivatives leads to the observation of intermolecular hydrogen bonding interactions, influencing the crystal packing [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。